
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition and potential therapeutic effects.
Scientific Research Applications
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antiepileptic, anxiolytic, and analgesic effects in preclinical studies. In addition, N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been investigated for its potential use in the treatment of addiction, specifically cocaine and alcohol addiction.
Mechanism of Action
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This increased inhibition can lead to potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been shown to increase GABA levels in the brain, leading to increased inhibition of neuronal activity. This increased inhibition can lead to potential therapeutic effects in various neurological and psychiatric disorders. In addition, N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been shown to have anxiolytic and antiepileptic effects in preclinical studies.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of GABA-AT, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide. One potential direction is the investigation of its potential therapeutic effects in various neurological and psychiatric disorders, including addiction, anxiety disorders, and epilepsy. In addition, further research is needed to fully understand the mechanism of action of N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide and its potential side effects. Finally, the development of more stable and soluble forms of N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide could lead to its wider use in lab experiments and potential therapeutic applications.
Synthesis Methods
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The final product is then purified using column chromatography to obtain a high purity compound.
properties
IUPAC Name |
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-16(9-8-15)12(17)13(6-7-13)10-2-4-11(14)5-3-10/h2-5H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMVQDYJVRSCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2592091.png)
![1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2592092.png)
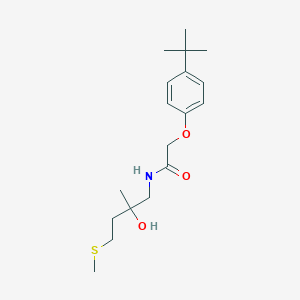
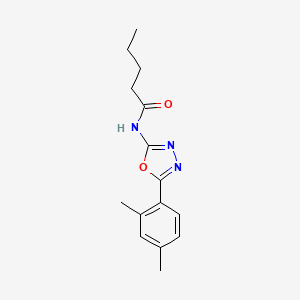
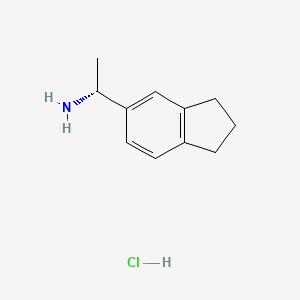
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2592100.png)

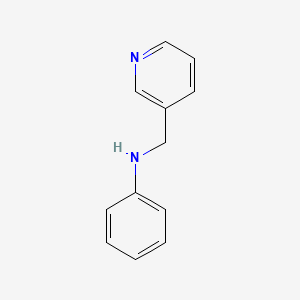

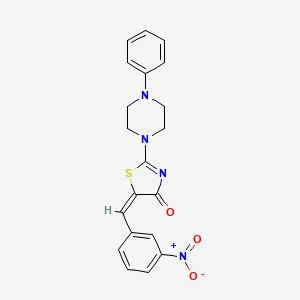

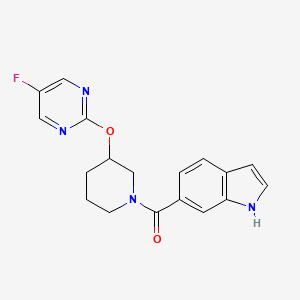
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592113.png)
![3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2592114.png)